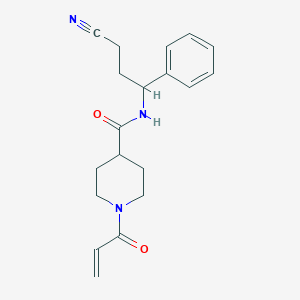
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has shown potential in various scientific research applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter in the central nervous system and plays a vital role in regulating neuronal activity. The inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have various biochemical and physiological effects.
作用机制
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase. This leads to an increase in GABA levels, which can have various effects on neuronal activity. GABA is an inhibitory neurotransmitter, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase can have various biochemical and physiological effects. GABA is involved in the regulation of neuronal activity, and an increase in GABA levels can lead to a reduction in neuronal activity. This can result in anticonvulsant, anxiolytic, and antipsychotic effects. Additionally, GABA is involved in the regulation of dopamine release, and an increase in GABA levels can lead to a reduction in dopamine release. This can result in a reduction in drug-seeking behavior and addiction.
实验室实验的优点和局限性
One advantage of using N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its potent inhibition of GABA aminotransferase, which can lead to a significant increase in GABA levels. Additionally, this compound has been shown to have a low toxicity profile in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of this compound as a treatment for epilepsy, anxiety, and addiction. Additionally, further studies could investigate the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Furthermore, future studies could investigate the mechanism of action of this compound in more detail, including its effects on other neurotransmitters and neuronal pathways.
合成方法
The synthesis of N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 3-cyano-1-phenylpropene with piperidine-4-carboxylic acid followed by the addition of propionyl chloride. The resulting compound is then treated with hydroxylamine to yield this compound.
科学研究应用
N-(3-Cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has shown potential in various scientific research applications. It has been studied as a potential treatment for epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce anxiety-like behavior in animal models. Additionally, this compound has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
属性
IUPAC Name |
N-(3-cyano-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-18(23)22-13-10-16(11-14-22)19(24)21-17(9-6-12-20)15-7-4-3-5-8-15/h2-5,7-8,16-17H,1,6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUFLBOUDVRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

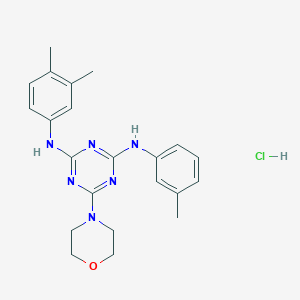
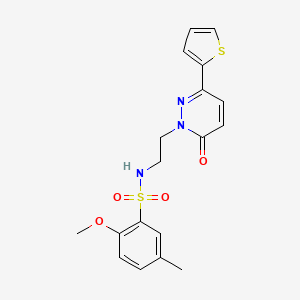
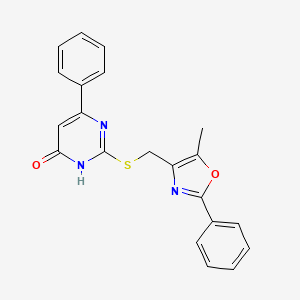
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
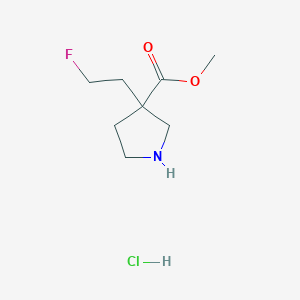
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)
![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)
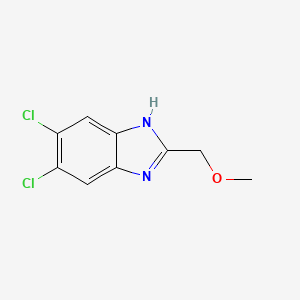
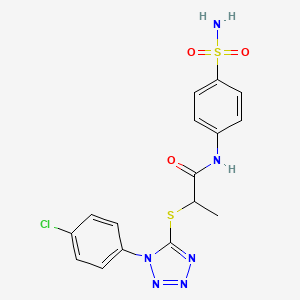
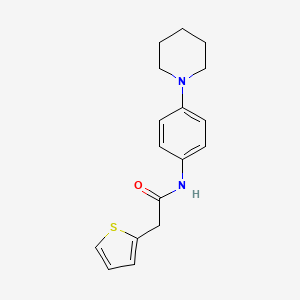
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)
![Imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2547152.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)